![molecular formula C15H10F2N2O2 B2492969 1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate CAS No. 1351591-20-2](/img/structure/B2492969.png)

1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

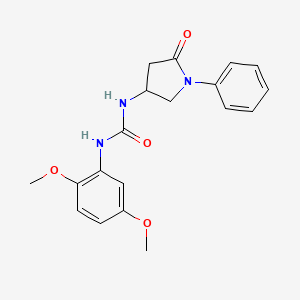

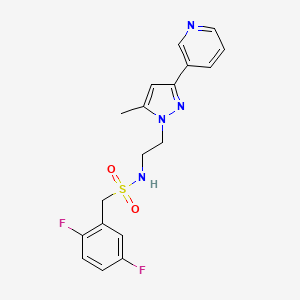

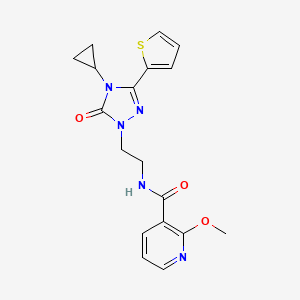

"1-methyl-1H-benzo[d]imidazol-5-yl 2,6-difluorobenzoate" is a compound of significant interest in the field of organic chemistry, particularly due to its unique structure and potential applications. While specific literature directly addressing this compound is scarce, insights can be drawn from research on similar compounds, such as imidazole and benzimidazole derivatives. These compounds are widely studied for their diverse chemical reactions, physical and chemical properties, and synthesis methods, which can provide a foundation for understanding the target compound.

Synthesis Analysis

The synthesis of related compounds often involves strategic reactions that incorporate fluorinated groups into complex molecules. For example, the synthesis of methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate demonstrates a one-pot method involving diethylene glycol dimethyl ether, showcasing the intricacies of synthesizing imidazole derivatives (Zhang Qinglon, 2014). Similarly, palladium-catalyzed cyclization has been applied to synthesize trisubstituted imidazoles, indicating a versatile approach to constructing complex molecules (S. Zaman, Kitamura Mitsuru, A. Abell, 2005).

Molecular Structure Analysis

The molecular structure of compounds in the benzimidazole family can be determined using various spectroscopic techniques. Studies on similar compounds, like the crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provide insights into the structural characteristics and arrangements via X-ray diffraction (A. Richter et al., 2023).

Wissenschaftliche Forschungsanwendungen

Benzimidazole Derivatives in Medicinal Chemistry

Benzimidazole derivatives play a crucial role in medicinal chemistry due to their wide range of pharmacological activities. They are key components in drugs targeting various diseases, including antimicrobial, antiviral, antidiabetic, anti-cancer, and anti-inflammatory conditions. Mannich bases of benzimidazole derivatives, in particular, show promise in antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant applications. Their versatility in drug design is attributed to the ability to modify their structure for enhanced efficacy and reduced toxicity (Vasuki et al., 2021).

Environmental Applications

In environmental sciences, the study of parabens, which share a functional group similarity with benzimidazole derivatives, focuses on their occurrence, fate, and behavior in aquatic environments. These studies are essential for understanding the environmental impact of widespread synthetic compounds and developing strategies for mitigating their presence in natural water sources (Haman et al., 2015).

Materials Science and Chemistry

In materials science, research on benzimidazole-based compounds extends to their use in creating novel materials with specific properties. For example, zeolite imidazolate frameworks (ZIFs), which include imidazole linkers, are explored for their unique physicochemical properties and potential applications in gas storage, separation technologies, and catalysis (Sankar et al., 2019).

Eigenschaften

IUPAC Name |

(1-methylbenzimidazol-5-yl) 2,6-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2/c1-19-8-18-12-7-9(5-6-13(12)19)21-15(20)14-10(16)3-2-4-11(14)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVOKDRNWCMPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)OC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(propan-2-ylsulfanyl)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2492886.png)

![5-methyl-1-phenyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-carboxamide](/img/structure/B2492887.png)

![(1R,2R,3R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-amine](/img/structure/B2492888.png)

![1-ethyl-6-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B2492891.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)

![1-{1-[(4-Methylphenyl)sulfonyl]-1H-indol-3-yl}ethanone](/img/structure/B2492898.png)

![5-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2492902.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)